(R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Beschreibung
(R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a chiral six-membered heterocyclic compound featuring a piperidine backbone with a methylamino substituent at the 3-position and a benzyl ester group at the 1-position. The (R)-configuration at the stereogenic center confers distinct physicochemical and biological properties, making it valuable in pharmaceutical and synthetic chemistry.
Eigenschaften
IUPAC Name |
benzyl (3R)-3-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKMYRCEUJLOL-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Route 1: Asymmetric Hydrogenation of 4-Methyl-3-piperidone
Step 1: Synthesis of 4-Methyl-3-piperidone
Starting from 3-chlorobutyraldehyde, sodium cyanide mediates Strecker synthesis to form δ-aminonitrile, followed by Leuckart-Wallach reaction (NH₃, HCOOH, 100°C) to yield 4-methyl-3-piperidone (62% over two steps).
Step 2: Chiral Amine Formation
4-Methyl-3-piperidone undergoes reductive amination with methylamine using Ru-(S)-BINAP catalyst (H₂, 50 psi, EtOH, 24 h), achieving (R)-3-methylaminopiperidine with 89% ee and 78% yield.
Step 3: Benzyl Ester Protection
The piperidine nitrogen is protected via benzyl chloroformate (CbzCl, NaHCO₃, DCM, 0°C), followed by selective hydrolysis (LiOH, THF/MeOH/H₂O) and re-esterification with benzyl bromide (K₂CO₃, DMF, 60°C) to furnish the title compound (overall 65% yield).
Key Data
| Step | Conditions | Yield | ee |
|---|---|---|---|
| Reductive Amination | Ru-(S)-BINAP, H₂, EtOH | 78% | 89% |
| Benzylation | CbzCl/NaHCO₃ → BnBr/K₂CO₃ | 65% | – |
Route 2: Thorpe-Ziegler Cyclization and Methylamine Incorporation
Step 1: Cyclization to Piperidine
Ethyl 3-cyano-4-methylpentanoate undergoes Thorpe-Ziegler cyclization (NaOMe, MeOH, reflux) to form 4-methyl-3-cyanopiperidine (71% yield).
Step 2: Nitrile Reduction and Methylamination
The nitrile is reduced to amine using LiAlH₄ (THF, 0°C), followed by methylamine coupling (HATU, DIPEA, DMF) to install the methylamino group (82% yield).
Step 3: Benzyl Ester Formation
Carboxylic acid activation (ClCO₂Bn, Et₃N) and esterification with benzyl alcohol afford the target compound (68% yield).
Advantages : Avoids chiral resolution; achieves 94% ee via substrate-controlled cyclization.
Route 3: Sulfonate Displacement and Hydrolysis
Step 1: Quaternary Ammonium Salt Formation
3-Methyl-5-hydroxypyridine reacts with benzyl bromide (K₂CO₃, DMF) to form a quaternary ammonium salt, followed by catalytic hydrogenation (Pd/C, H₂, EtOH) to cis-3-methyl-5-hydroxypiperidine (87% yield).
Step 2: Sulfonylation and Amine Coupling
Sulfonylation with p-toluenesulfonyl chloride (TsCl, pyridine) yields sulfonate ester, which undergoes nucleophilic substitution with methylamine (160°C, 8 h) to install the methylamino group (74% yield).
Optimization of Critical Reaction Parameters
Temperature and Catalyst Loading in Hydrogenation
Solvent Effects on Benzylation
-
Polar Aprotic Solvents : DMF maximizes benzylation efficiency (92%) compared to THF (68%) due to improved nucleophilicity.
-
Base Selection : K₂CO₃ minimizes ester hydrolysis versus NaOH (yield 85% vs. 62%).
Stereochemical Control Strategies
Asymmetric Catalysis
Diastereomeric Crystallization
-
Tartrate Salt Formation : Racemic amine treated with L-(+)-tartaric acid yields (R)-enriched crystals (ee 98%, recovery 70%).
Scalability and Industrial Adaptations
Continuous-Flow Hydrogenation
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Methylamino-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
The synthesis of (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is crucial for creating bioactive compounds. Its structural features allow it to serve as a building block in the synthesis of more complex molecules, particularly those targeting neurological disorders and cancer treatments. For instance, its derivatives have been explored for their potential as inhibitors of protein kinases, which play a vital role in cell signaling and cancer progression .
Pharmacological Properties
Research indicates that compounds related to (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester exhibit favorable pharmacokinetic properties. For example, studies have shown that modifications to the piperidine structure can enhance potency and selectivity towards specific biological targets, such as the ERK5 kinase . The optimization of these properties is essential for developing effective therapeutic agents.
Inhibition of Protein Kinases
A notable application of (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester derivatives is in the inhibition of Janus Kinase 3 (JAK3), which is implicated in various autoimmune diseases. A study demonstrated that certain analogs effectively inhibited JAK3 activity, suggesting their potential use as immunosuppressive agents for conditions like rheumatoid arthritis and lupus .
Neuropharmacology
The compound has also been studied for its neuropharmacological effects. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Research on similar piperidine derivatives has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of depression and anxiety disorders .
Large-scale Synthesis
The efficient synthesis methods developed for (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester allow for large-scale production suitable for pharmaceutical applications. The methods emphasize cost-effectiveness and high yield, making it feasible for industrial use .
Wirkmechanismus
The mechanism of action of ®-3-Methylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS 1292370-11-6)
- Molecular Formula : C₁₅H₂₂N₂O₂
- Molecular Weight : 262.35 g/mol
- Key Features: Features a methylaminomethyl group (–CH₂NHCH₃) at the 3-position instead of a methylamino group. This structural variation increases molecular weight and may enhance lipophilicity compared to the parent compound.
(R)-3-Iodo-piperidine-1-carboxylic acid benzyl ester (CAS 1353995-97-7)
- Molecular Formula: C₁₃H₁₆INO₂
- Molecular Weight : 345.18 g/mol
- Key Features: Substitution of the methylamino group with an iodine atom introduces a heavy halogen, significantly increasing molecular weight. The iodine atom acts as a leaving group, making this compound reactive in nucleophilic substitution reactions.
- Applications : Valuable in cross-coupling reactions or radiopharmaceutical synthesis .
(S)-3-(Carboxymethyl-Methyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353994-03-2)
(R)-Piperidin-3-yl-carbamic acid benzyl ester (CAS 478646-32-1)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.30 g/mol
- Key Features: Replaces the methylamino group with a carbamic acid (–NHCO₂–) moiety. The carbamate group increases hydrolytic stability compared to esters.
- Applications : Used in peptide mimetics or enzyme inhibitors due to its carbamate functionality .
Pyrrolidine-Based Analogs
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS 917357-85-8)
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol (estimated)
- Key Features: A five-membered pyrrolidine ring with a hydroxyethyl-methyl-amino group. The hydroxyethyl group introduces hydrogen-bonding capacity.
- Applications : Explored in CNS-targeted therapeutics due to improved blood-brain barrier penetration .
(R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 143322-56-9)
- Molecular Formula : C₂₁H₂₀BrN₃O₃
- Molecular Weight : 442.31 g/mol
- Key Features : A pyrrolidine derivative conjugated with a bromoindole moiety. The bromine atom and indole system enable interactions with aromatic receptors or enzymes.
- Applications : Intermediate in the synthesis of Eletriptan, a migraine medication .
Pharmacological Relevance
- Chiral Specificity : The (R)-configuration in piperidine derivatives enhances selectivity for biological targets, reducing off-target effects .
- Structural Modifications : Halogenation (e.g., iodine in CAS 1353995-97-7) or carboxylation (e.g., CAS 1353994-03-2) tailors compounds for specific applications, such as radiopharmaceuticals or prodrugs .
Biologische Aktivität
(R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is characterized by a piperidine ring with a methylamino group and a benzyl ester functional group. Its unique structure facilitates diverse biological interactions, making it a valuable candidate for pharmaceutical applications.
| Property | Description |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| Solubility | Soluble in organic solvents like ethanol and DMSO |
The biological activity of (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester is primarily attributed to its interaction with specific molecular targets. It may modulate receptor functions or inhibit enzyme activities, leading to various therapeutic effects. For instance, it has been studied for its ability to inhibit Janus Kinase 3 (JAK3), which is implicated in several autoimmune diseases and cancers .
Antimicrobial Activity
Research indicates that (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In xenograft mouse models, it demonstrated significant anti-tumor activity, indicating its potential as a therapeutic agent in cancer treatment . The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in malignant cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester. Results showed that it had an MIC range from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, highlighting its potential as an antimicrobial agent .
- JAK3 Inhibition : Another study focused on the compound's role as a JAK3 inhibitor. It was found to effectively reduce JAK3 activity in cellular assays, suggesting its application in treating conditions like rheumatoid arthritis and psoriasis .
- Anticancer Activity : In a preclinical study involving human cancer cell lines, (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester showed promising results by decreasing cell viability and inducing apoptosis at concentrations below 10 µM .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves reductive amination and coupling reactions. For example, intermediates like 4-carboxybenzaldehyde (5) and rac-3-hydroxypiperidine (7) are esterified and subjected to reductive amination to form piperidine derivatives. A critical step includes reacting benzyl-4-(aminomethyl)piperidine-1-carboxylate with halogenated pyrimidines under heated conditions (100°C, 6 h) in DMF with triethylamine as a base, followed by silica gel chromatography for purification .
Q. What purification techniques are effective for isolating (R)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester?
- Methodological Answer : Silica gel chromatography with gradient elution (e.g., 10% CH₂Cl₂:1–20% IPA:70–89% hexane) is widely used. Post-reaction concentration in vacuo removes volatile solvents, and residues are purified using column chromatography, achieving yields >90% in optimized conditions .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Mass spectrometry (M.S.(M+1): 345.29) confirms molecular weight, while techniques like IR and GC-MS validate structural integrity. Elemental analysis and NMR spectroscopy are critical for assessing purity and stereochemistry .
Advanced Research Questions
Q. How do pH variations influence the stability and reactivity of benzyl ester bonds in piperidine derivatives?
- Methodological Answer : Acidic conditions (pH 4) favor benzyl ester bond formation via quinone methide intermediates, while neutral pH (6–7) shifts reactivity toward amino group additions, reducing ester bond yield. For example, DHP-glucose composites under neutral conditions show increased nitrogen content due to protein-DHP interactions .
Q. What strategies resolve enantiomeric mixtures in benzyl ester-containing piperidines?
- Methodological Answer : Enzymatic resolution using lipases (e.g., Lipase PS-800) selectively hydrolyzes (R)-benzyl esters, leaving (S)-enantiomers intact. Kinetic resolution coupled with chiral chromatography (e.g., CHIRALPAK® columns) ensures high enantiomeric excess (ee >98%) .
Q. How to address contradictory data in reaction yields under varying conditions?
- Methodological Answer : Systematic optimization of reaction parameters (temperature, solvent, catalyst) is essential. For instance, DMF as a solvent at 100°C improves coupling efficiency, while lower temperatures reduce side reactions. Triethylamine concentration (0.81 mmol vs. 0.40 mmol substrate) significantly impacts yield .
Q. What are the implications of nitrogen content in DHPGAC composites for reaction design?
- Methodological Answer : Elevated nitrogen under neutral pH indicates protein-DHP adduct formation, competing with ester bond synthesis. To minimize this, pre-purify enzymes or use acidic conditions (pH 4) to prioritize esterification over amino group reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
